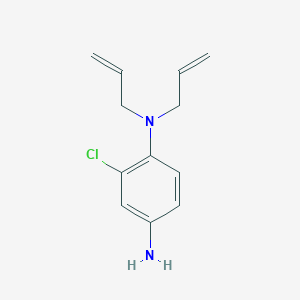

N1,N1-Diallyl-2-chloro-1,4-benzenediamine

Description

Properties

IUPAC Name |

2-chloro-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h3-6,9H,1-2,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUIXPCQHDEYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227504 | |

| Record name | 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219957-06-8 | |

| Record name | 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Diallyl-2-chloro-1,4-benzenediamine typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-1,4-benzenediamine as the starting material.

Allylation Reaction: The allylation of the amino groups is carried out using allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure N1,N1-Diallyl-2-chloro-1,4-benzenediamine.

Industrial Production Methods: In an industrial setting, the production of N1,N1-Diallyl-2-chloro-1,4-benzenediamine may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1,N1-Diallyl-2-chloro-1,4-benzenediamine can undergo oxidation reactions, where the allyl groups are oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form N1,N1-diallyl-1,4-benzenediamine by removing the chlorine atom.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Epoxides or other oxidized derivatives.

Reduction: N1,N1-diallyl-1,4-benzenediamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N1,N1-Diallyl-2-chloro-1,4-benzenediamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, dyes, and other functional materials.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors.

Medicine: The compound is investigated for its potential pharmacological properties. It may have applications in the development of new drugs or therapeutic agents.

Industry: N1,N1-Diallyl-2-chloro-1,4-benzenediamine is used in the production of specialty chemicals and materials. It may be employed in the manufacture of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of N1,N1-Diallyl-2-chloro-1,4-benzenediamine involves its interaction with specific molecular targets. The allyl groups and the chlorine atom play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic Effects

- This contrasts with the 2-CF₃ group (), which exerts stronger electron-withdrawing effects, enhancing resistance to oxidative degradation .

- Diallyl groups introduce steric hindrance and moderate electron-donating effects via hyperconjugation, which may slow reaction kinetics in polymerization or cross-loupling reactions compared to smaller substituents like methyl .

Solubility and Stability

- The dihydrochloride salt form of N,N-dimethyl-1,4-phenylenediamine () improves aqueous solubility, whereas the diallyl analog’s non-ionic structure likely favors organic solvents.

- Allyl groups may increase susceptibility to radical-mediated degradation compared to stable fluorinated derivatives (e.g., ) .

Biological Activity

N1,N1-Diallyl-2-chloro-1,4-benzenediamine is an organic compound with significant biological activity, particularly in the context of its potential therapeutic and toxicological effects. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

N1,N1-Diallyl-2-chloro-1,4-benzenediamine is a derivative of 1,4-benzenediamine where two allyl groups are substituted at the nitrogen atoms, and a chlorine atom is attached to the benzene ring. Its molecular formula is .

The biological activity of N1,N1-Diallyl-2-chloro-1,4-benzenediamine is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activities. This interaction may lead to alterations in metabolic pathways.

- Oxidative Stress Modulation : It may participate in redox reactions that influence cellular oxidative stress levels, which are critical in various pathological conditions.

Acute Toxicity

Studies have shown that N1,N1-Diallyl-2-chloro-1,4-benzenediamine exhibits varying degrees of toxicity depending on the dose and route of administration. For instance:

- In a study involving Fischer 344 rats, doses up to 16 mg/kg body weight per day showed no mortalities or significant clinical signs, establishing a no observed adverse effect level (NOAEL) at this dosage .

- Conversely, higher doses (200 mg/kg bw/d) resulted in significant toxic effects including body weight reduction and increased relative organ weights .

Sensitization Potential

The compound has been classified as a strong sensitizer based on animal studies. For example:

- In guinea pigs, a sensitization test revealed that 9 out of 15 animals exhibited skin reactions within 24 hours after exposure to a 3% solution .

Application in Enzymatic Studies

The compound has been investigated as a biochemical probe for studying enzyme mechanisms. Its ability to modify protein structures makes it useful in understanding enzyme kinetics and inhibition.

Comparative Toxicity Data

The following table summarizes key findings from various studies regarding the toxicity and biological effects of N1,N1-Diallyl-2-chloro-1,4-benzenediamine:

| Study | Animal Model | Dosage (mg/kg bw/d) | Effects Observed | NOAEL |

|---|---|---|---|---|

| Imaida et al., 1983 | Fischer 344 Rats | 200 (dietary) | Deaths, reduced body weight | 50 |

| SCCP Report | Fischer 344 Rats | 16 (intraperitoneal) | No mortalities or adverse signs | 16 |

| Stenback et al., 1977 | Swiss Mice/Rabbits | 17.2 (dermal) | No treatment-related effects | 17.2 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1,N1-Diallyl-2-chloro-1,4-benzenediamine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-1,4-benzenediamine with allyl halides (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Temperature control (80–100°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions .

- Key Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps increase reaction rate but risk decomposition. |

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity. |

| Catalyst | None required | Base (e.g., K₂CO₃) aids deprotonation. |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of N1,N1-Diallyl-2-chloro-1,4-benzenediamine?

- Methodology :

- ¹H/¹³C NMR : Identify allyl protons (δ 5.1–5.9 ppm for vinyl protons) and aromatic protons (δ 6.5–7.5 ppm). Chlorine substitution deshields adjacent protons.

- IR : Look for N-H stretches (~3300 cm⁻¹) and C-Cl stretches (~750 cm⁻¹).

- MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., C₁₃H₁₆ClN₂: ~247.7 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of N1,N1-Diallyl-2-chloro-1,4-benzenediamine?

- Methodology :

- Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 µM) to identify therapeutic windows.

- Assay Validation : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability.

- Mechanistic Profiling : Compare ROS generation, membrane disruption, or enzyme inhibition across cell types .

Q. How do the diallyl and chloro substituents influence the compound’s reactivity in polymerization or coordination chemistry?

- Methodology :

- DFT Calculations : Model electron density distribution to predict sites for electrophilic/nucleophilic attacks.

- Experimental Probes : React with transition metals (e.g., Pd, Cu) to assess chelation potential. Allyl groups may participate in radical polymerization, while chlorine enhances electrophilicity .

Q. What purification techniques are most effective for isolating high-purity N1,N1-Diallyl-2-chloro-1,4-benzenediamine from by-products?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal formation.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation .

Safety and Handling

Q. What are the critical safety protocols for handling N1,N1-Diallyl-2-chloro-1,4-benzenediamine in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.

- Storage : Keep in amber glass vials under inert gas (N₂) at –20°C to prevent oxidation.

- Waste Disposal : Neutralize with 10% acetic acid before disposal in halogenated waste containers .

Application-Oriented Questions

Q. How can this compound be functionalized for use in drug delivery systems or bioactive probes?

- Methodology :

- Bioconjugation : Attach fluorophores (e.g., FITC) via amine-reactive linkers (e.g., NHS esters).

- Polymer Synthesis : Use as a monomer in polyurea/polyurethane formulations, leveraging the reactivity of allyl and amine groups .

Q. What analytical methods quantify trace impurities (e.g., residual allyl halides) in synthesized batches?

- Methodology :

- GC-MS : Detect volatile impurities (e.g., allyl bromide) with headspace sampling.

- LC-UV/Vis : Monitor absorbance at 254 nm for aromatic by-products .

Data Analysis and Interpretation

Q. How to interpret conflicting data on the compound’s stability under oxidative vs. reductive conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.